molecular formula C12H20N2O2 B2994660 N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide CAS No. 2224377-35-7

N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide

Cat. No.: B2994660
CAS No.: 2224377-35-7
M. Wt: 224.304
InChI Key: PYLDHFISCYACBU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide is a synthetic organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.304 g/mol. This compound is characterized by its cyclohexane ring structure, which is substituted with a prop-2-enoylamino group and two methyl groups at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide typically involves the following steps:

  • Formation of Cyclohexanone: Cyclohexanone is prepared through the oxidation of cyclohexanol.

  • Amination: Cyclohexanone undergoes amination to form cyclohexanone oxime.

  • Reduction: Cyclohexanone oxime is reduced to cyclohexylamine.

  • Alkylation: Cyclohexylamine is alkylated with methyl iodide to form N,N-dimethylcyclohexylamine.

  • Acrylamide Addition: The N,N-dimethylcyclohexylamine is then reacted with acryloyl chloride to introduce the prop-2-enoylamino group.

  • Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the cyclohexane ring to cyclohexanol or cyclohexanone.

  • Reduction: Reduction reactions can reduce the carbonyl group to a hydroxyl group.

  • Substitution: Substitution reactions can replace the hydrogen atoms on the cyclohexane ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Substitution reactions may involve halogenation with chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Cyclohexanol, cyclohexanone.

  • Reduction: Cyclohexanol, cyclohexylamine.

  • Substitution: Halogenated cyclohexanes, alkylated cyclohexanes.

Scientific Research Applications

N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for its potential therapeutic applications in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:

  • N-Methyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide: Similar structure but with only one methyl group on the nitrogen atom.

  • N,N-Dimethyl-3-(but-2-enoylamino)cyclohexane-1-carboxamide: Similar structure but with a different alkene group.

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Properties

IUPAC Name

N,N-dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-4-11(15)13-10-7-5-6-9(8-10)12(16)14(2)3/h4,9-10H,1,5-8H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLDHFISCYACBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCC(C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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